5-Chloro-2-({1-[(3,5-difluorophenyl)methyl]piperidin-4-yl}oxy)pyrimidine
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Overview
Description
5-Chloro-2-({1-[(3,5-difluorophenyl)methyl]piperidin-4-yl}oxy)pyrimidine is a synthetic organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a chloro group at the 5-position of the pyrimidine ring and a piperidine moiety substituted with a 3,5-difluorophenylmethyl group. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-({1-[(3,5-difluorophenyl)methyl]piperidin-4-yl}oxy)pyrimidine typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:
Formation of the Piperidine Intermediate: The piperidine ring is synthesized by reacting 4-piperidone with 3,5-difluorobenzyl bromide in the presence of a base such as potassium carbonate.
Coupling with Pyrimidine: The piperidine intermediate is then coupled with 5-chloropyrimidine-2-ol using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in an appropriate solvent like dichloromethane.
Purification: The final product is purified using techniques such as column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, alternative solvents, and scalable reaction conditions. The process may also involve continuous flow chemistry techniques to enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-({1-[(3,5-difluorophenyl)methyl]piperidin-4-yl}oxy)pyrimidine can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro group at the 5-position of the pyrimidine ring can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions under appropriate conditions, leading to the formation of different oxidation states or reduced forms.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding pyrimidine and piperidine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. Reaction conditions typically involve the use of a base such as sodium hydroxide or potassium carbonate.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used for hydrolysis reactions.
Major Products Formed
Substitution Reactions: Products include substituted pyrimidine derivatives with various functional groups.
Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the compound.
Hydrolysis: Products include pyrimidine and piperidine derivatives.
Scientific Research Applications
5-Chloro-2-({1-[(3,5-difluorophenyl)methyl]piperidin-4-yl}oxy)pyrimidine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and potential biological activity.
Pharmacology: Research is conducted to understand the compound’s interaction with biological targets and its pharmacokinetic properties.
Chemical Biology: The compound is used as a tool to study biological pathways and mechanisms.
Industrial Applications:
Mechanism of Action
The mechanism of action of 5-Chloro-2-({1-[(3,5-difluorophenyl)methyl]piperidin-4-yl}oxy)pyrimidine involves its interaction with specific molecular targets in biological systems. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-({1-[(3,5-difluorophenyl)methyl]piperidin-4-yl}oxy)pyridine: Similar structure with a pyridine ring instead of a pyrimidine ring.
5-Chloro-2-({1-[(3,5-difluorophenyl)methyl]piperidin-4-yl}oxy)benzene: Similar structure with a benzene ring instead of a pyrimidine ring.
5-Chloro-2-({1-[(3,5-difluorophenyl)methyl]piperidin-4-yl}oxy)thiazole: Similar structure with a thiazole ring instead of a pyrimidine ring.
Uniqueness
The uniqueness of 5-Chloro-2-({1-[(3,5-difluorophenyl)methyl]piperidin-4-yl}oxy)pyrimidine lies in its specific combination of functional groups and its potential biological activity. The presence of the chloro group and the piperidine moiety with a 3,5-difluorophenylmethyl group provides a unique chemical environment that can interact with biological targets in a distinct manner compared to similar compounds.
Properties
IUPAC Name |
5-chloro-2-[1-[(3,5-difluorophenyl)methyl]piperidin-4-yl]oxypyrimidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClF2N3O/c17-12-8-20-16(21-9-12)23-15-1-3-22(4-2-15)10-11-5-13(18)7-14(19)6-11/h5-9,15H,1-4,10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACMIGFNCWOGJHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC=C(C=N2)Cl)CC3=CC(=CC(=C3)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClF2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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